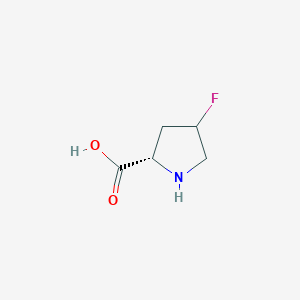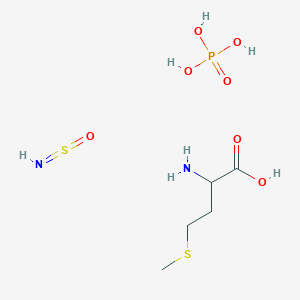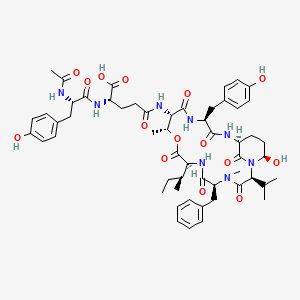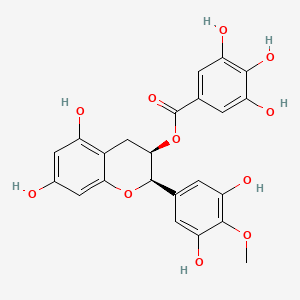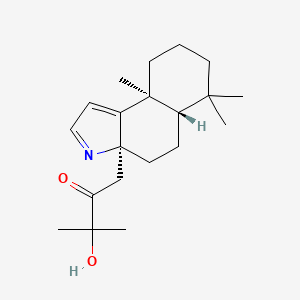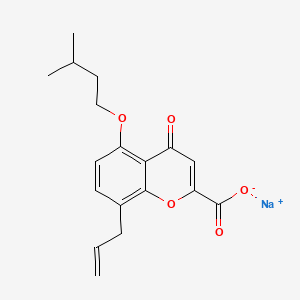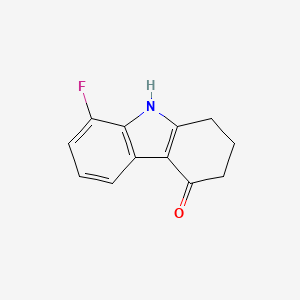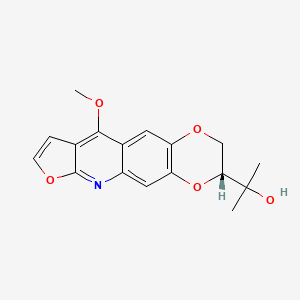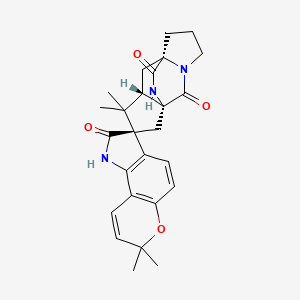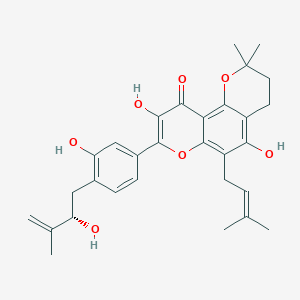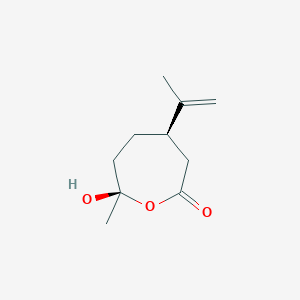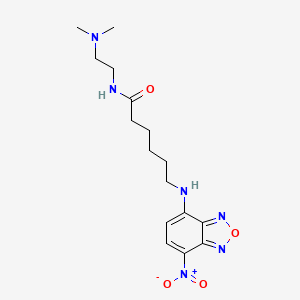
LysoTracker Yellow HCK 123
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
The preparation of LysoTracker Yellow HCK 123 involves the synthesis of a hydrophobic fluorophore linked to a weak base. This allows the dye to freely diffuse across intact plasma membranes of live cells. Upon entering the acidic environment of lysosomes, the weakly basic moiety is protonated, leading to localized accumulation and distinct staining of acidic organelles .
化学反应分析
LysoTracker Yellow HCK 123 undergoes various chemical reactions, primarily involving protonation and deprotonation due to its weakly basic nature. In neutral pH conditions, the dye is only partially protonated, allowing it to diffuse across cell membranes. In acidic environments, such as within lysosomes, the dye becomes fully protonated, preventing it from diffusing back across the membrane and resulting in localized staining .
科学研究应用
LysoTracker Yellow HCK 123 is widely used in scientific research for its ability to stain acidic compartments within live cells. It is particularly useful in the following fields:
Chemistry: Used as a fluorescent probe to study the properties of acidic environments.
Biology: Employed in cellular imaging to visualize lysosomes and other acidic organelles.
Medicine: Utilized in research to understand the role of lysosomes in various diseases and cellular processes.
作用机制
The mechanism of action of LysoTracker Yellow HCK 123 involves its ability to diffuse across cell membranes in its neutral state. Once inside the acidic environment of lysosomes, the dye becomes protonated, trapping it within the organelle. This protonation prevents the dye from diffusing back across the membrane, resulting in localized staining of the acidic compartments .
相似化合物的比较
LysoTracker Yellow HCK 123 is unique in its ability to selectively stain acidic compartments within live cells. Similar compounds include:
SYBR Gold: A fluorescent dye used for staining nucleic acids.
Nuclear Green: A dye used for staining the nucleus.
Nuclear Orange: Another dye used for staining the nucleus.
TOTO-1: A fluorescent dye used for staining nucleic acids.
TO-PRO-1: A dye used for staining nucleic acids.
This compound stands out due to its specificity for acidic compartments and its ability to provide clear and distinct staining in live cells.
属性
分子式 |
C16H24N6O4 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC 名称 |
N-[2-(dimethylamino)ethyl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide |
InChI |
InChI=1S/C16H24N6O4/c1-21(2)11-10-18-14(23)6-4-3-5-9-17-12-7-8-13(22(24)25)16-15(12)19-26-20-16/h7-8,17H,3-6,9-11H2,1-2H3,(H,18,23) |
InChI 键 |
WIOHDRVBBRICQL-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
规范 SMILES |
CN(C)CCNC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
同义词 |
HCK-123 LysoTracker Yellow HCK-123 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


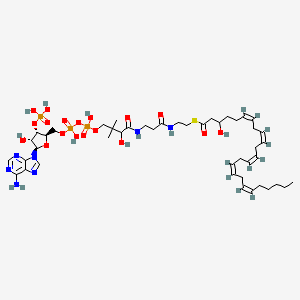
![methyl 8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1262511.png)
![N-(4-phenoxyphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1262512.png)
